molecular formula C21H19N3OS B12447474 2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide

2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide

Cat. No.: B12447474
M. Wt: 361.5 g/mol
InChI Key: UNQHQJXFPSLUHQ-UHFFFAOYSA-N
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Description

3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea group attached to a pyridin-3-ylmethyl moiety and a 2,2-diphenylacetyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the reaction of 2,2-diphenylacetyl chloride with pyridin-3-ylmethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Large-scale reactors: To handle the increased volume of reactants.

    Purification steps: Such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering cellular pathways: Affecting signaling pathways to induce desired biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Diphenylacetyl)-1-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridin-2-ylmethyl group.

    3-(2,2-Diphenylacetyl)-1-(pyridin-4-ylmethyl)thiourea: Similar structure but with a pyridin-4-ylmethyl group.

Uniqueness

3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

2,2-diphenyl-N-(pyridin-3-ylmethylcarbamothioyl)acetamide

InChI

InChI=1S/C21H19N3OS/c25-20(24-21(26)23-15-16-8-7-13-22-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H2,23,24,25,26)

InChI Key

UNQHQJXFPSLUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NCC3=CN=CC=C3

Origin of Product

United States

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